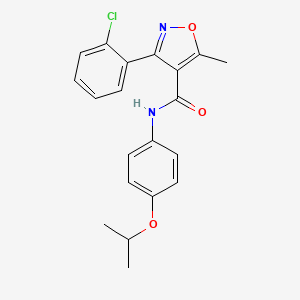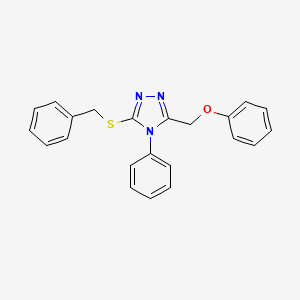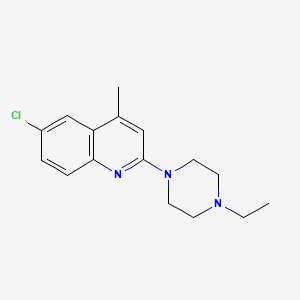![molecular formula C25H25NO5 B3469611 2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone]](/img/structure/B3469611.png)
2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone]
Übersicht
Beschreibung
2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone] is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Bis(4-methoxyphenyl)imino-1,1'-ethanone or Bis(4-methoxyphenylimino)ethanone. In
Wirkmechanismus
The mechanism of action of 2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone] is not fully understood. However, it has been proposed that the compound interacts with cellular components, such as DNA and proteins, leading to the inhibition of various cellular processes. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, it has been reported that this compound can inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone] has been shown to have various biochemical and physiological effects. For example, studies have reported that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. In addition, it has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. Furthermore, this compound has been reported to have antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone] in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it suitable for various applications. In addition, it has a relatively low toxicity, which makes it safe for use in vitro and in vivo experiments. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone]. One direction is to investigate its potential applications in drug discovery, particularly for the treatment of cancer and infectious diseases. Another direction is to explore its use as a ligand in the synthesis of metal complexes with novel properties. Furthermore, it would be interesting to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Finally, the development of new synthetic methods for this compound could lead to more efficient and sustainable production processes.
In conclusion, 2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone] is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives could lead to the development of new drugs, materials, and analytical methods.
Wissenschaftliche Forschungsanwendungen
2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone] has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, it has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and optoelectronics. In analytical chemistry, it has been used as a reagent for the determination of trace amounts of metal ions in environmental samples.
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]anilino)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-29-21-10-4-18(5-11-21)24(27)16-26(20-8-14-23(31-3)15-9-20)17-25(28)19-6-12-22(30-2)13-7-19/h4-15H,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUAWLKXLQEFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3469542.png)
![N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B3469545.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3469562.png)
![4-{[3-ethoxy-4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B3469571.png)
![N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B3469578.png)

![N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3469590.png)
![ethyl 2-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3469601.png)
![2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3469607.png)
![3,7-dibenzoyl-1,5-diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3469612.png)


![3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B3469624.png)